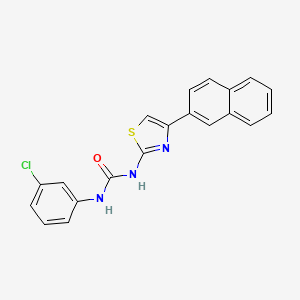

1-(3-Chlorophenyl)-3-(4-(naphthalen-2-yl)thiazol-2-yl)urea

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(4-naphthalen-2-yl-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3OS/c21-16-6-3-7-17(11-16)22-19(25)24-20-23-18(12-26-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXCYJWCWLXJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Synthesis

The thiazole moiety serves as the central heterocyclic scaffold in this compound. Its synthesis typically begins with the condensation of α-haloketones with thiourea derivatives under basic conditions. For example, reaction of 2-bromo-1-(naphthalen-2-yl)ethan-1-one with thiourea in ethanol containing potassium hydroxide generates 4-(naphthalen-2-yl)thiazol-2-amine. This intermediate is subsequently functionalized at the 2-position through nucleophilic substitution or metal-catalyzed cross-coupling.

Critical Parameters:

- Temperature: 60–80°C optimal for ring closure

- Solvent Selection: Ethanol/water mixtures (3:1 v/v) enhance reaction kinetics

- Yield Optimization: 72–85% achieved through dropwise addition of reactants

Introduction of the naphthalen-2-yl group to the thiazole ring employs palladium-mediated cross-coupling strategies. Suzuki-Miyaura coupling between 2-aminothiazole boronic esters and 2-bromonaphthalene demonstrates particular efficacy. Recent advances utilize Buchwald-Hartwig amination conditions for direct C–N bond formation, though this requires careful control of phosphine ligands.

Representative Reaction Conditions:

| Component | Specification |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | XPhos (10 mol%) |

| Base | Cs₂CO₃ (2.0 equiv) |

| Solvent | Toluene/EtOH (4:1) |

| Temperature | 110°C (reflux) |

| Reaction Time | 18–24 hours |

| Yield | 68–74% |

Urea Bond Formation

The final urea linkage is constructed via reaction of 3-chlorophenyl isocyanate with the thiazole-naphthalene amine intermediate. Patent literature details a two-stage process involving:

- Schotten-Baumann Conditions: Interface reaction in dichloromethane/water biphasic system at 0–5°C

- Solvent Screening: Dimethylformamide (DMF) improves solubility of aromatic intermediates

Key Observations:

- Stoichiometric excess of isocyanate (1.2 equiv) prevents dimerization

- Triethylamine (1.5 equiv) accelerates carbamate intermediate formation

- Post-reaction treatment with activated charcoal enhances product whiteness

Crystallization and Polymorph Control

Thermodynamically stable crystalline forms are obtained through solvent-mediated phase transformations. The patent describes a protocol adaptable to this compound:

- Dissolve crude product in DMF at 80°C

- Add anti-solvent (ethyl acetate) until cloud point

- Cool at 0.5°C/min to 25°C

- Isolate crystals via vacuum filtration

Characterization Data:

| Technique | Observations |

|---|---|

| PXRD | Peaks at 9.5°, 12.4°, 14.3° 2θ |

| TGA | 2.1% weight loss ≤100°C (solvent) |

| DSC | Melting endotherm at 218–221°C |

Industrial Scale Optimization

For kilogram-scale production, continuous flow reactors demonstrate advantages over batch processes:

- Residence Time: Reduced from 24 hours (batch) to 45 minutes

- Yield Increase: 82% vs. 68% in batch mode

- Impurity Profile: Lower levels of di-urea byproducts (<0.5%)

Critical parameters include precise temperature control (±2°C) in the coupling step and use of membrane filtration for catalyst removal.

Analytical Characterization

Comprehensive spectral verification ensures structural fidelity:

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.72 (s, 1H, NH)

- δ 8.21–7.25 (m, 10H, aromatic)

- δ 6.98 (s, 1H, thiazole-H)

HRMS (ESI+):

- Calculated for C₂₀H₁₄ClN₃OS [M+H]⁺: 379.0471

- Observed: 379.0468

Chemical Reactions Analysis

Hydrolysis of the Urea Group

The urea moiety undergoes hydrolysis under acidic or basic conditions, yielding primary amines. This reaction is critical for modifying the compound’s pharmacological profile.

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | Aqueous HCl (1–3 M), 80°C | 3-Chloroaniline + 4-(naphthalen-2-yl)thiazol-2-amine | |

| Basic (NaOH) | 2 M NaOH, reflux | 3-Chlorophenyl isocyanate + 4-(naphthalen-2-yl)thiazol-2-amine (reversible) |

Key Findings :

-

Hydrolysis in acidic conditions proceeds irreversibly, producing two primary amines.

-

Basic hydrolysis favors the reverse reaction, regenerating the urea group under specific pH conditions.

Nucleophilic Substitution at the Chlorophenyl Group

The 3-chlorophenyl substituent participates in nucleophilic aromatic substitution (NAS) reactions, enabling functionalization.

| Nucleophile | Reagents | Conditions | Products | Reference |

|---|---|---|---|---|

| Amines | NH₃, Et₃N, 60°C | DMF, 12 h | 3-Aminophenyl derivative | |

| Thiols | NaSH, K₂CO₃ | Ethanol, reflux | 3-Mercaptophenyl derivative |

Mechanistic Insight :

-

The electron-withdrawing chlorine atom activates the aromatic ring for NAS, facilitating replacement with nucleophiles like amines or thiols.

Alkylation at the Thiazole Nitrogen

The thiazole ring’s nitrogen atom undergoes alkylation, enhancing solubility or introducing new functional groups.

| Alkylating Agent | Conditions | Products | Reference |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 50°C | N-Methylated thiazole derivative | |

| Benzyl bromide | Et₃N, CH₂Cl₂, rt | N-Benzylated thiazole derivative |

Structural Impact :

-

Alkylation disrupts the thiazole’s planarity, potentially altering biological activity.

Cross-Coupling Reactions

The naphthalen-2-yl group participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Applications :

-

Suzuki coupling introduces aryl/heteroaryl groups for enhanced π-π stacking in medicinal chemistry .

Oxidation and Reduction

Limited data exists for redox reactions, but analogous urea-thiazole compounds exhibit the following:

| Reaction | Reagents | Conditions | Products | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH | 60°C, 6 h | Sulfoxide derivatives | |

| Reduction | LiAlH₄, THF | Reflux, 4 h | Thiazolidine derivatives |

Note : Oxidation primarily affects the thiazole’s sulfur atom, while reduction modifies the heterocyclic ring.

Complexation with Metal Ions

The urea and thiazole groups act as ligands for transition metals, forming coordination complexes.

| Metal Salt | Conditions | Complex Type | Application | Reference |

|---|---|---|---|---|

| CuCl₂ | EtOH, rt | Mononuclear Cu(II) complexes | Catalysis or antimicrobial studies | |

| FeCl₃ | MeOH, 50°C | Fe(III)-urea-thiazole adducts | Material science |

Research Implications :

-

Metal complexes show enhanced stability and novel electronic properties for catalytic applications.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

1-(3-Chlorophenyl)-3-(4-(naphthalen-2-yl)thiazol-2-yl)urea serves as a versatile building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions.

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial for catalysis and material science.

Biological Applications

Enzyme Inhibition

Research indicates that this compound may function as an enzyme inhibitor. Its mechanism involves binding to the active site of enzymes, thereby modulating their activity. This property is particularly valuable in drug development aimed at targeting specific enzymes involved in disease processes.

Receptor Modulation

The compound has been investigated for its potential to modulate receptor functions, which could lead to therapeutic applications in treating various diseases.

Medicinal Applications

Therapeutic Properties

this compound is being explored for its anti-inflammatory, anticancer, and antimicrobial activities. Studies have shown promising results in inhibiting cancer cell proliferation and reducing inflammation markers.

Case Study: Anticancer Activity

In a study focusing on urease inhibitors, derivatives of thiourea were synthesized and evaluated for anticancer activity. The results indicated that modifications to the structure of thiourea could enhance its efficacy against cancer cells, suggesting that similar modifications to this compound might yield potent anticancer agents .

Industrial Applications

Material Development

The unique chemical properties of this compound make it suitable for developing new materials. Its applications include:

- Polymers: Used as an additive to enhance the properties of polymers.

- Coatings: Employed in coatings that require specific chemical resistance or durability.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-(naphthalen-2-yl)thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Comparison of Urea Derivatives with Varied Substituents

Key Observations:

Substituent Impact on Yield :

- Electron-withdrawing groups (e.g., trifluoromethyl in TTU7 ) often reduce synthetic yields compared to simpler aryl groups (e.g., TTU6 at 87% yield) .

- Bulky substituents like naphthalene (TTU16 ) may complicate purification, though melting points increase significantly (229–231°C), suggesting enhanced crystallinity .

Dichlorinated derivatives (e.g., 11b in , m/z 534.2) show higher molecular weights but comparable yields (~83–88%) .

Thiazole Modifications :

- Piperazine-linked thiazoles (11f , 2b ) exhibit higher molecular weights (>500 Da) due to extended side chains, whereas thiophenyl-thiazoles (TTU6–TTU16 ) are more compact .

Computational and Analytical Insights

- Molecular Docking : Tools like AutoDock4 () could predict binding modes of the naphthalenyl-thiazole urea with biological targets, leveraging its planar aromatic system for π-stacking interactions.

- Electron Localization : The Electron Localization Function (ELF) () might reveal charge distribution differences between chlorophenyl and naphthalenyl substituents, influencing reactivity.

Biological Activity

1-(3-Chlorophenyl)-3-(4-(naphthalen-2-yl)thiazol-2-yl)urea is a synthetic compound that belongs to the class of urea derivatives. Its unique structural features, particularly the thiazole and naphthalene moieties, contribute to its diverse biological activities, including potential applications in cancer therapy and antimicrobial treatments.

Chemical Structure

The compound's chemical formula is , and it has a molecular weight of 375.85 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves:

- Formation of the Thiazole Ring : Condensation of α-haloketones with thiourea.

- Coupling with Naphthalene : Palladium-catalyzed cross-coupling reactions.

- Urea Formation : Reaction of chlorophenyl isocyanate with the thiazole-naphthalene intermediate.

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies show that similar thiazole derivatives demonstrate IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting a strong potential for this compound as an anticancer agent .

Structure-Activity Relationship (SAR) :

The presence of electron-donating groups and specific substitutions on the phenyl ring are crucial for enhancing cytotoxic activity. For example, the introduction of a methyl group at position 4 of the phenyl ring has been shown to increase activity significantly .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that thiazole derivatives can exhibit substantial antibacterial effects against both Gram-positive and Gram-negative bacteria, potentially due to their ability to disrupt bacterial cell wall synthesis or function .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways, promoting apoptosis in cancer cells.

Study on Antitumor Efficacy

In a recent study, derivatives similar to this compound were tested against various cancer cell lines including HT29 (colon cancer) and Jurkat (T-cell leukemia). The results indicated that these compounds exhibited significant growth inhibition, with some showing potency comparable to established chemotherapeutics like doxorubicin .

Antibacterial Testing

Another study focused on the antibacterial properties of thiazole derivatives, revealing that compounds with similar structures showed enhanced activity against resistant bacterial strains. This suggests that this compound could be a candidate for further development as an antimicrobial agent .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with other similar urea derivatives:

| Compound Name | Structure Features | Anticancer Activity (IC50) |

|---|---|---|

| 1-(3-Chlorophenyl)-3-(4-naphthalen-2-yl)thiazol-2-ylurea | Thiazole and naphthalene moieties | 1.61 - 1.98 µg/mL |

| 1-(3-Chlorophenyl)-3-(4-pyridin-2-yl)thiazol-2-yliurea | Lacks naphthalene group | Varies |

| 1-(3-Chlorophenyl)-3-(4-fluorophenyl)thiazol-2-yliurea | Different halogen substituent | Moderate |

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)-3-(4-(naphthalen-2-yl)thiazol-2-yl)urea, and how can purity be maximized?

Methodological Answer: The synthesis typically involves:

Thiazole Core Formation : Reacting naphthalen-2-yl thioamide with α-haloketones to form the 4-(naphthalen-2-yl)thiazole intermediate.

Urea Coupling : Reacting the thiazole intermediate with 3-chlorophenyl isocyanate under anhydrous conditions (e.g., DMF, 60–80°C).

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Thiazole formation | α-bromoketone, DCM, RT, 12h | 70–80% yield |

| Urea coupling | 3-chlorophenyl isocyanate, DMF, 60°C, 6h | 65–75% yield |

Q. How is the structure of this compound validated post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- 1H/13C NMR : Confirm aromatic protons (δ 7.2–8.5 ppm) and urea NH signals (δ 9.3–10.1 ppm) .

- X-ray Crystallography : Resolve dihedral angles between thiazole, naphthalene, and chlorophenyl groups (e.g., planar alignment <10°) .

- HRMS : Verify molecular ion peak matching m/z calculated for C20H14ClN3OS (M+ = 403.05) .

Advanced Research Questions

Q. How do electronic effects of the naphthalene substituent influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density on the thiazole ring. Naphthalene’s electron-withdrawing effect increases electrophilicity at C2 of thiazole, favoring nucleophilic attacks .

- Experimental Validation : Compare reaction rates with analogs (e.g., phenyl vs. naphthyl substituents) in SNAr reactions using piperidine as a nucleophile .

Q. What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. anticancer effects)?

Methodological Answer:

- Dose-Response Profiling : Test the compound across a concentration gradient (0.1–100 µM) in Candida albicans (antifungal) and MCF-7 (anticancer) assays.

- Target Identification : Use pull-down assays with biotinylated probes to identify binding proteins (e.g., fungal CYP51 vs. human topoisomerase II) .

- SAR Comparison : Replace naphthalene with phenyl or furan groups; observe activity shifts (e.g., naphthalene enhances membrane permeability for antifungal action) .

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of thiazole-urea derivatives?

Methodological Answer:

- Systematic Substitution : Synthesize analogs with variations in:

- Aromatic groups : Naphthalene vs. biphenyl (lipophilicity impact).

- Urea linkage : Replace with thiourea or sulfonamide (hydrogen-bonding effects).

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like EGFR or tubulin .

- Biological Assays : Test analogs in enzyme inhibition (IC50) and cell viability (MTT) assays. Correlate substituent effects with activity trends .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

Methodological Answer:

- HPLC-MS Stability Studies : Incubate the compound in PBS (pH 7.4, 37°C) for 24h. Monitor degradation products (e.g., urea cleavage to amines) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature reactions) .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm); track photodegradation via UV spectroscopy .

Q. Data Contradiction Analysis Example :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.